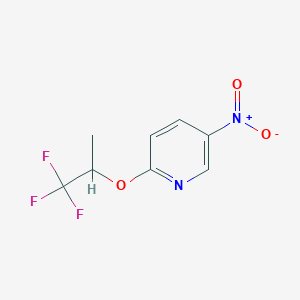
5-Nitro-2-(2,2,2-trifluoro-1-methyl-ethoxy)-pyridine
Cat. No. B8387821
M. Wt: 236.15 g/mol
InChI Key: ZDJYSEIEMFVPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08258158B2
Procedure details


(rac)-5-Nitro-2-(2,2,2-trifluoro-1-methyl-ethoxy)-pyridine (2.23 g) in methanol (30 ml) was hydrogenated over Pd/C (10%, 500 mg) at RT and at atmospheric pressure for 12 h. The catalyst was filtered off and the solvent removed in vacuo to give the desired (rac)-6-(2,2,2-trifluoro-1-methyl-ethoxy)-pyridin-3-ylamine (1.91 g) as a brown oil. MS (ESI): 270.0 (MH+).
Quantity
2.23 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:10][CH:11]([CH3:16])[C:12]([F:15])([F:14])[F:13])=[N:8][CH:9]=1)([O-])=O>CO.[Pd]>[F:15][C:12]([F:13])([F:14])[CH:11]([CH3:16])[O:10][C:7]1[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.23 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)OC(C(F)(F)F)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(OC1=CC=C(C=N1)N)C)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.91 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
